molecular formula C11H19FN2O B1491790 Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone CAS No. 2090611-42-8

Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone

Cat. No. B1491790
CAS RN: 2090611-42-8
M. Wt: 214.28 g/mol
InChI Key: PBEALFGXQBDUJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone, or simply Azetidin-3-yl, is an organic compound belonging to the azetidine family. It is a cyclic amine that is composed of a five-membered ring with nitrogen and oxygen atoms. Azetidin-3-yl has been used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Potential Anticancer Activity

Several compounds with piperidine frameworks, including substituted phenyl piperidin-1-yl methanone derivatives, have been synthesized and evaluated for their antiproliferative activity. These compounds have shown promise in inhibiting the growth of human leukemia cells, with some derivatives inducing apoptosis in cancer cells. This suggests that compounds related to the queried structure may have potential applications in cancer research and therapy (Vinaya et al., 2011).

Neuroprotective Effects

Aryloxyethylamine derivatives, which include structural elements similar to the queried compound, have been synthesized and evaluated for their neuroprotective effects. These compounds have shown potential in protecting against glutamate-induced cell death in PC12 cells, and some derivatives have significantly prolonged survival time in mice subjected to acute cerebral ischemia. This indicates potential applications in developing new anti-ischemic stroke agents (Zhong et al., 2020).

Antimicrobial Activity

Compounds with piperidin-4-yl methanone structures have been evaluated for their in vitro antibacterial and antifungal activities. Some derivatives exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting potential applications in antimicrobial research (Mallesha & Mohana, 2014).

properties

IUPAC Name

azetidin-3-yl-[4-(2-fluoroethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FN2O/c12-4-1-9-2-5-14(6-3-9)11(15)10-7-13-8-10/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEALFGXQBDUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCF)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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